molecular formula C10H9N3O5 B8633673 methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

Cat. No.: B8633673
M. Wt: 251.20 g/mol
InChI Key: PFUVRBRUFOQXNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate typically involves the condensation of 7-nitro-2-oxo-2,3-dihydro-1H-benzimidazole with methyl acetate under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart is its specific functional groups, such as the nitro and ester groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

InChI

InChI=1S/C10H9N3O5/c1-18-8(14)5-12-9-6(11-10(12)15)3-2-4-7(9)13(16)17/h2-4H,5H2,1H3,(H,11,15)

InChI Key

PFUVRBRUFOQXNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl N-(6-carboxy-2-nitrophenyl)glycinate from Step A (6.08 g, 23.9 mmol), diphenyl phosphoryl azide (7.90 g, 28.7 mmol) and N,N-diisopropylethylamine (12.5 mL, 71.8 mmol) in tert-BuOH (40 mL) was heated at 90° C. for 90 min, then solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH—100:0 to 90:10, to give the title compound in sufficient purity for use in subsequent steps. MS: m/z=252 (M+1).
Name
methyl N-(6-carboxy-2-nitrophenyl)glycinate
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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